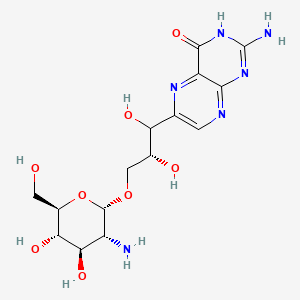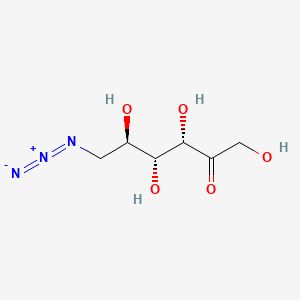
Solfapterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Solfapterin is a natural product found in Streptomycetaceae with data available.
Scientific Research Applications
Structural Analysis
Solfapterin, identified in the archaebacterium Sulfolobus solfataricus, has a structure characterized as erythro-neopterin-3'-D-2-deoxy-2-aminoglucopyranoside (Lin & White, 1988).
Tetrahydrobiopterin Biosynthesis and Functions
Solfapterin is related to the biosynthesis and functions of Tetrahydrobiopterin (BH4), a cofactor essential for various enzyme activities and cellular functions. BH4's biosynthesis involves several enzymes and is regulated by cytokines and other factors. It plays a critical role in the synthesis of neurotransmitters, immune responses, and cellular proliferation (Thöny, Auerbach, & Blau, 2000).
Immune Response and Neopterin Release
Neopterin, a precursor molecule of biopterin (linked to solfapterin), is involved in immune response mechanisms. Its production, primarily controlled by interferon-gamma, is a key indicator of immune system activation, particularly in macrophages (Huber et al., 1984).
Metabolic Engineering
Cofactor manipulation, a process related to solfapterin's biochemical pathways, is a significant aspect of metabolic engineering in organisms like Escherichia coli. This manipulation impacts metabolic flux redistribution, demonstrating solfapterin's potential relevance in biotechnological applications (San et al., 2002).
Genetic Information in Livestock Production
In a broader context, understanding the biochemical pathways involving solfapterin can contribute to livestock production efficiency. By correlating genetic information, including metabolic pathways, with animal performance, producers can optimize breeding and production strategies (Lambert, 2008).
Cardiovascular Disease Research
Tetrahydrobiopterin, closely associated with solfapterin, shows potential therapeutic benefits for cardiovascular diseases. BH4's role in nitric oxide synthesis and cardiovascular health highlights the importance of solfapterin's metabolic pathway in medical research (Moens & Kass, 2006).
Exploratory Factor Analysis in Data Mining
Solfapterin's involvement in complex biological systems can be studied using data mining techniques like Exploratory Factor Analysis. This approach helps in understanding the multifactorial impacts of solfapterin and similar compounds in various biological contexts (Iantovics, Rotar, & Morar, 2018).
Biopterin Analysis in Human Fluids
Direct quantification of biopterin and related compounds, including solfapterin derivatives, in human cerebrospinal fluid is crucial for diagnosing certain genetic defects and monitoring treatments. This highlights solfapterin's relevance in clinical diagnostics and therapeutic monitoring (Guibal et al., 2014).
properties
CAS RN |
114312-02-6 |
|---|---|
Product Name |
Solfapterin |
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
0 |
IUPAC Name |
2-amino-6-[(2R)-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2-dihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C15H22N6O8/c16-7-11(26)10(25)6(2-22)29-14(7)28-3-5(23)9(24)4-1-18-12-8(19-4)13(27)21-15(17)20-12/h1,5-7,9-11,14,22-26H,2-3,16H2,(H3,17,18,20,21,27)/t5-,6-,7-,9?,10-,11-,14+/m1/s1 |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COC3C(C(C(C(O3)CO)O)O)N)O)O |
synonyms |
solfapterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




